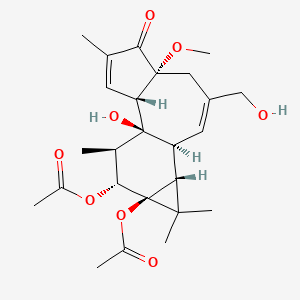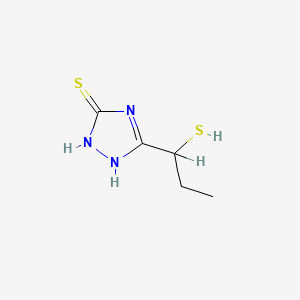
3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione is a chemical compound known for its unique structure and properties It contains a triazoline ring, which is a five-membered ring with three nitrogen atoms, and a mercaptopropyl group, which includes a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-mercaptopropylamine with carbon disulfide and hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The triazoline ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can produce a variety of triazoline derivatives.
科学的研究の応用
3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione involves its interaction with molecular targets through its mercapto and triazoline groups. The mercapto group can form covalent bonds with thiol-containing proteins, potentially inhibiting their function. The triazoline ring can interact with various biological molecules, affecting their activity and stability.
類似化合物との比較
Similar Compounds
3-Mercapto-1-propanol: Contains a mercapto group and a hydroxyl group, used in similar applications but lacks the triazoline ring.
3-Mercaptopropyltriethoxysilane: Used in surface modification and as a coupling agent, also contains a mercapto group but has different functional groups.
Uniqueness
3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione is unique due to the presence of both the mercapto group and the triazoline ring, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
特性
CAS番号 |
25366-57-8 |
|---|---|
分子式 |
C5H9N3S2 |
分子量 |
175.3 g/mol |
IUPAC名 |
5-(1-sulfanylpropyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C5H9N3S2/c1-2-3(9)4-6-5(10)8-7-4/h3,9H,2H2,1H3,(H2,6,7,8,10) |
InChIキー |
WRTDDOBYHLKUTR-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC(=S)NN1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


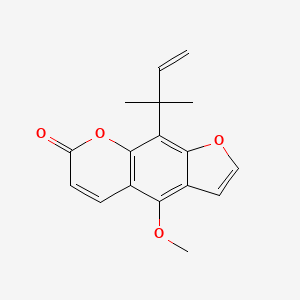
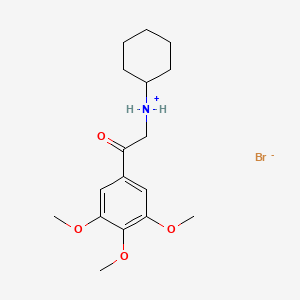
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)
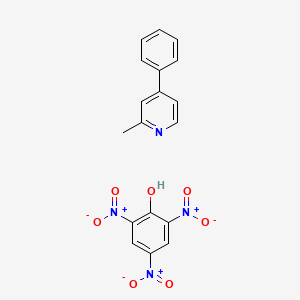
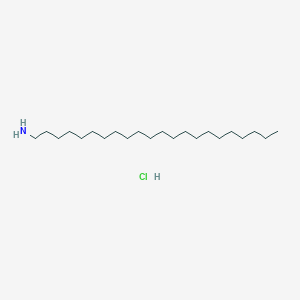
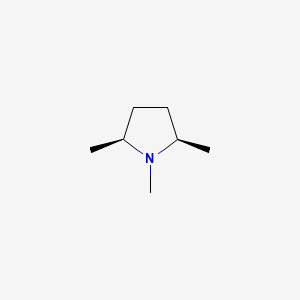
silane](/img/structure/B14700649.png)
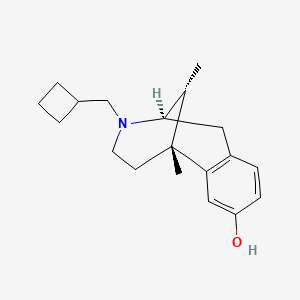



![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)
